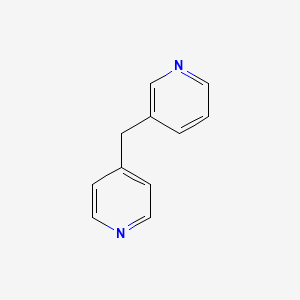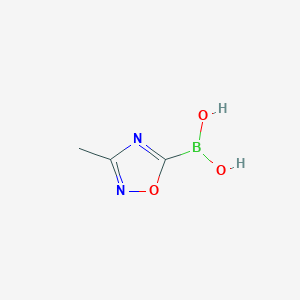
3-(Pyridin-4-ylmethyl)pyridine
Vue d'ensemble
Description
3-(Pyridin-4-ylmethyl)pyridine is an organic compound that consists of two pyridine rings connected by a methylene bridge at the 4-position of one pyridine ring and the 3-position of the other. This compound is part of the broader class of bipyridines, which are known for their versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-ylmethyl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method is the reaction of 4-pyridylmethyl chloride with 3-pyridylmagnesium bromide in the presence of a catalyst such as palladium. This reaction proceeds through a Grignard reaction mechanism, followed by a coupling reaction to form the desired bipyridine compound.
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure high yield and purity. The use of zeolite catalysts, such as ZSM-5, has been reported to enhance the efficiency of the synthesis process . Additionally, gas-phase synthesis methods involving the reaction of aldehydes or ketones with ammonia over solid acid catalysts are also employed .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pyridin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various functionalized pyridine derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
3-(Pyridin-4-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to metal ions and enzymes, influencing their activity. For example, it can inhibit the activity of certain enzymes by chelating metal ions required for enzymatic function . Additionally, its ability to form stable complexes with transition metals allows it to act as a catalyst in various chemical reactions .
Comparaison Avec Des Composés Similaires
4-Pyridylmethylphosphonic Acid: Similar in structure but contains a phosphonic acid group.
4-Hydroxymethylpyridine: Contains a hydroxymethyl group instead of a methylene bridge.
3-Methylpyridine: A simpler derivative with a methyl group at the 3-position.
Uniqueness: 3-(Pyridin-4-ylmethyl)pyridine is unique due to its bipyridine structure, which provides enhanced stability and versatility in forming complexes with metal ions. This property makes it particularly valuable in coordination chemistry and catalysis, distinguishing it from simpler pyridine derivatives .
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDIAZGTSAFPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720705 | |
| Record name | 3-[(Pyridin-4-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-44-3 | |
| Record name | 3-(4-Pyridinylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78210-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Pyridin-4-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3284249.png)








